Methyl 2-bromo-2-fluoropropanoate

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Methyl 2-bromo-2-fluoropropanoate is an α,α-disubstituted fluorinated ester building block characterized by a single carbon center bearing both a bromine and a fluorine atom, with the molecular formula C₄H₆BrFO₂ and a molecular weight of 184.99 g/mol. This compound falls within the class of organofluorine intermediates, where the strategic positioning of the bromo- and fluoro- substituents creates a synthetic hub that enables orthogonal reactivity.

Molecular Formula C4H6BrFO2
Molecular Weight 184.99 g/mol
CAS No. 157415-07-1
Cat. No. B1599673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-fluoropropanoate
CAS157415-07-1
Molecular FormulaC4H6BrFO2
Molecular Weight184.99 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)(F)Br
InChIInChI=1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3
InChIKeyIKRDKJVRFGHKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-2-Fluoropropanoate (CAS 157415-07-1): A Strategic α,α-Bromofluoro Ester Building Block for Drug Discovery


Methyl 2-bromo-2-fluoropropanoate is an α,α-disubstituted fluorinated ester building block characterized by a single carbon center bearing both a bromine and a fluorine atom, with the molecular formula C₄H₆BrFO₂ and a molecular weight of 184.99 g/mol [1]. This compound falls within the class of organofluorine intermediates, where the strategic positioning of the bromo- and fluoro- substituents creates a synthetic hub that enables orthogonal reactivity . Its primary utility lies in the construction of fluorinated drug candidates, protease inhibitors, and agrochemical leads that require enhanced metabolic stability imparted by the fluorine atom .

Methyl 2-Bromo-2-Fluoropropanoate: Why In-Class or Generic Analogs Cannot Be Directly Substituted


Procurement specialists and medicinal chemists must exercise caution against generic substitution due to the unique juxtaposition of the bromine and fluorine substituents on the same alpha-carbon. This specific substitution pattern dictates a distinct electronic and steric environment that is not replicated by either the monohalogenated analogs (e.g., methyl 2-bromopropanoate or methyl 2-fluoropropanoate) or the regioisomeric methyl 3-bromo-2-fluoropropanoate . The bromine atom serves as a potent leaving group for nucleophilic substitution (SN2), enabling the installation of diverse C–X, C–N, or C–C bonds, while the alpha-fluorine atom simultaneously provides chemical stability, modulates lipophilicity (logP), and exerts a strong inductive effect that is critical for downstream biological activity and metabolic stability in final drug targets . Attempting to interchange this compound with a non-fluorinated or differently halogenated alternative would fundamentally alter the synthetic pathway's chemoselectivity, reaction kinetics, and the physicochemical properties of the final drug candidate.

Quantitative Comparative Evidence for Methyl 2-Bromo-2-Fluoropropanoate (CAS 157415-07-1) Against Closest Analogs


Dual Halogen Reactivity: Quantitative Leaving-Group Advantage Over Fluoro and Chloro Analogs

In aliphatic nucleophilic substitution reactions, the bromine atom in Methyl 2-bromo-2-fluoropropanoate demonstrates a vastly superior leaving-group ability compared to its fluorine or chlorine counterparts. This directly translates to higher reaction rates and better yields for subsequent functionalization, such as amination or alkylation. The target compound leverages the beneficial inductive effect of the alpha-fluorine while retaining the synthetic handle of the reactive C–Br bond .

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Regiochemical Precision: Differentiated Reactivity Versus Methyl 3-Bromo-2-Fluoropropanoate

The synthesis of methyl vic-bromofluoropropanoates highlights a critical differentiation point: the alpha,alpha-disubstituted target compound (Methyl 2-bromo-2-fluoropropanoate) is structurally distinct from the regioisomer Methyl 3-bromo-2-fluoropropanoate. The latter's electronic environment leads to different reaction outcomes, including susceptibility to elimination . This regioisomeric purity is paramount for reproducible medicinal chemistry SAR.

Regiochemistry Isomeric Purity Synthetic Pathway Control

Physicochemical Profile: Quantified Solubility and Density Advantages for Formulation

The specific molecular weight and halogenation pattern of Methyl 2-bromo-2-fluoropropanoate confer a distinct physicochemical profile. Its calculated solubility of 14 g/L at 25°C and density of 1.584 g/cm³ are key parameters that differ from non-fluorinated or mono-halogenated analogs, impacting extraction efficiency and phase separation in process chemistry.

Preformulation Solubility Density Physicochemical Properties

Purity Benchmarking: Quantitative Purity Levels for Reproducible Synthesis

Commercial availability of Methyl 2-bromo-2-fluoropropanoate is specified with stringent purity thresholds, typically ≥95% or ≥98% . These high purity levels are crucial for minimizing side reactions and ensuring consistent yields in multi-step syntheses, a key differentiator when sourcing from reliable suppliers versus generic chemical distributors.

Quality Control Purity Procurement Specification

Strategic Applications for Methyl 2-Bromo-2-Fluoropropanoate in Medicinal Chemistry and Process R&D


Synthesis of Fluorinated Protease Inhibitors and Pharmacophores

This compound serves as a key intermediate for introducing an α-fluoro-α-substituted propanoate motif into drug candidates, particularly protease inhibitors. The fluorine atom enhances metabolic stability, while the bromine atom allows for divergent late-stage functionalization (e.g., via SN2 with amine nucleophiles) to generate structurally diverse libraries for SAR studies .

Development of Agrochemical Leads with Enhanced Environmental Stability

Leveraging the compound's dual halogen reactivity, researchers can construct novel fluorinated agrochemicals. The incorporation of the α-fluoro group is a well-established strategy to increase the half-life of pesticides by reducing susceptibility to oxidative metabolism, thereby improving field efficacy [1].

Precursor for Chiral 2-Aryl-2-Fluoropropanoic Acid Derivatives

Methyl 2-bromo-2-fluoropropanoate can be employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aromatic rings, forming 2-aryl-2-fluoropropanoic esters. These compounds are valuable intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics, where the chiral α-fluoro center can significantly impact receptor binding affinity and selectivity [2].

Calibrated Intermediate for Process Development and Scale-Up

With its defined density (1.584 g/cm³) and boiling point (129.5 °C), Methyl 2-bromo-2-fluoropropanoate is a well-behaved liquid intermediate suitable for process chemistry scale-up. Its properties facilitate precise volumetric handling and efficient separation during aqueous workups, making it a robust choice for transitioning from milligram-scale discovery to kilogram-scale production .

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